

# Technical Support Center: Stoichiometry of Sputtered Tellurium Oxide Films

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## Compound of Interest

Compound Name: Tellurium monoxide

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This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the deposition of tellurium oxide ( $\text{TeO}_x$ ) thin films via reactive sputtering. The primary focus is on controlling and improving the film stoichiometry, a critical parameter for optical and electronic applications.

## Troubleshooting Guide & FAQs

This section addresses common problems encountered during the reactive sputtering of tellurium oxide films.

**Q1:** My sputtered film appears dark, metallic, or is highly absorbing. What is the likely cause?

**A:** A dark or metallic appearance is a strong indicator of a tellurium-rich (Te-rich) film, where the stoichiometry  $x$  in  $\text{TeO}_x$  is less than 2.<sup>[1]</sup> This occurs when there is an excess of metallic tellurium due to insufficient oxidation during the sputtering process.<sup>[1]</sup>

- **Cause:** This condition typically arises from a sputtering parameter imbalance: either the RF power is too high, the oxygen flow is too low, or the chamber pressure is too low.<sup>[1]</sup>
- **Solution:** To move towards a more stoichiometric ( $\text{TeO}_2$ ) or oxygen-rich film, you should:
  - Decrease the RF sputtering power.
  - Increase the percentage of oxygen in the  $\text{Ar}/\text{O}_2$  gas mixture.

- Increase the total chamber pressure.[\[1\]](#)

Q2: My film is transparent but has a low refractive index and poor stability. How can I fix this?

A: Highly transparent films with a lower-than-expected refractive index (below 2.1 at 1550nm) are often oxygen-rich ( $x > 2$ ).[\[1\]](#) While transparent, these films may exhibit different physical and chemical properties compared to stoichiometric  $\text{TeO}_2$ .

- Cause: This issue is the opposite of Te-rich films and is caused by an excess of oxygen in the plasma. The primary causes are low RF power, excessively high oxygen flow, or high chamber pressure.[\[1\]](#)
- Solution: To achieve a stoichiometry closer to  $\text{TeO}_2$ , you should:
  - Increase the RF sputtering power.
  - Decrease the percentage of oxygen in the  $\text{Ar/O}_2$  gas mixture.
  - Decrease the total chamber pressure.[\[1\]](#)

Q3: How do I confirm the stoichiometry of my deposited  $\text{TeO}_x$  films?

A: The most reliable and frequently cited method for quantifying the stoichiometry of tellurium oxide films is X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA).[\[2\]\[3\]\[4\]\[5\]](#)

- Why XPS? XPS can determine the elemental composition (O:Te atomic ratio) and also identify the chemical bonding states, distinguishing between elemental Tellurium ( $\text{Te}^0$ ) and oxidized Tellurium ( $\text{Te}^{4+}$  in  $\text{TeO}_2$ ).[\[2\]\[4\]](#)
- Alternative Method: Energy-Dispersive X-ray Analysis (EDXA or EDX) can also be used to determine the elemental composition, providing the O/Te ratio.[\[1\]](#)

Q4: I am struggling to achieve consistent, stoichiometric  $\text{TeO}_2$  films. Where should I start?

A: Achieving stoichiometric films requires a precise balance of sputtering parameters. Based on reported successful depositions, a good starting point for reactive RF sputtering from a pure Tellurium target is:

- Chamber Pressure: 5 mTorr
- RF Power: 150 W
- Oxygen Flow Percentage: 45% (with the total Ar + O<sub>2</sub> flow kept constant, e.g., at 15 sccm)[1]

These parameters should be considered a starting point, as the optimal conditions can vary depending on the specific geometry and characteristics of the sputtering system.

## Data Presentation: Sputtering Parameter Effects

The relationship between sputtering parameters and the resulting film characteristics is summarized below. The goal is to balance these parameters to achieve the desired stoichiometry ( $x \approx 2$ ).

Parameter	Effect of Increasing the Parameter	Effect of Decreasing the Parameter	Typical Range
RF Power	Moves film towards Te-rich ( $x < 2$ )	Moves film towards O-rich ( $x > 2$ )	120 W - 360 W[1]
O <sub>2</sub> Flow (%)	Moves film towards O-rich ( $x > 2$ )	Moves film towards Te-rich ( $x < 2$ )	20% - 80%[1]
Chamber Pressure	Moves film towards O-rich ( $x > 2$ )	Moves film towards Te-rich ( $x < 2$ )	2.0 mTorr - 20 mTorr[1]
Deposition Rate	Decreases as oxygen flow increases[6]	Increases as oxygen flow decreases	Varies with power/pressure

## Experimental Protocols

### Protocol 1: Reactive RF Sputtering of Tellurium Oxide

This protocol outlines a general procedure for depositing TeO<sub>x</sub> films using a pure tellurium target.

- Substrate Preparation:

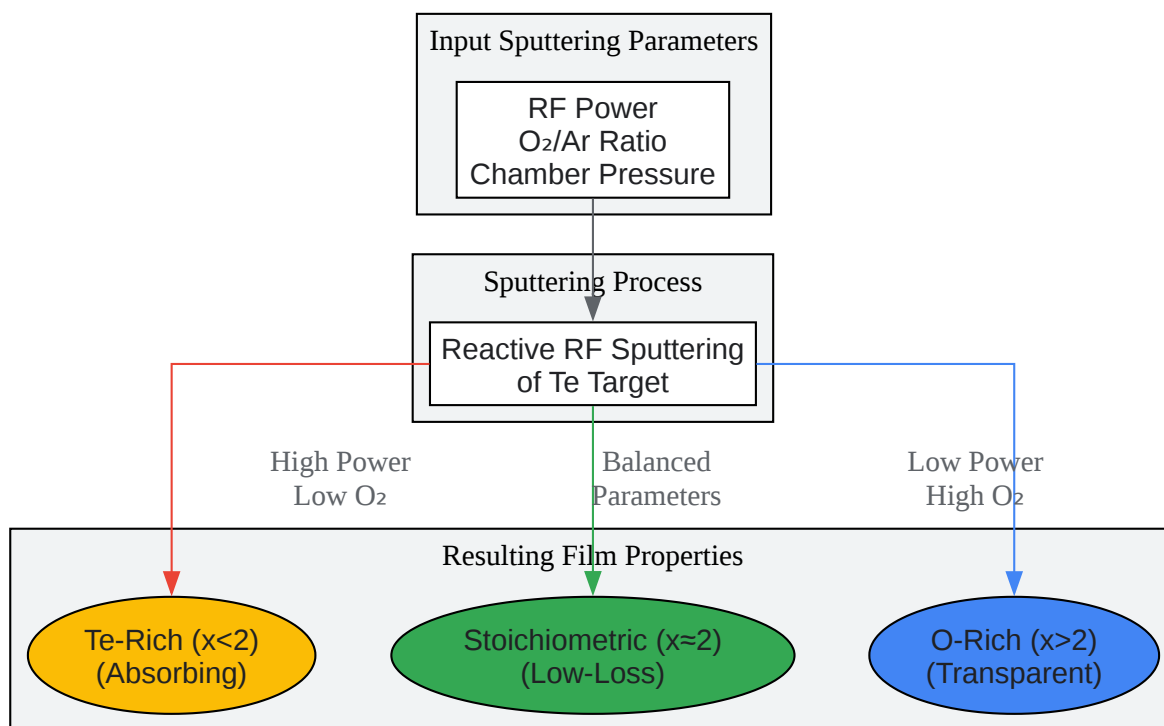
- Clean substrates (e.g., silicon wafers or glass slides) using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen gas.
- Load the substrates into the sputtering chamber and ensure they are placed at a fixed distance from the target (e.g., 20 cm).[\[1\]](#)
- Chamber Pump-Down:
  - Evacuate the chamber to a base pressure of at least  $10^{-6}$  Torr to minimize contamination from residual gases.
- Sputtering Process:
  - Introduce Argon (Ar) and Oxygen (O<sub>2</sub>) sputtering gases using mass flow controllers. Maintain a constant total gas flow (e.g., 15 sccm).[\[1\]](#)
  - Set the Ar/O<sub>2</sub> gas ratio to the desired percentage (e.g., start with 55% Ar / 45% O<sub>2</sub>).[\[1\]](#)
  - Adjust the throttle valve to achieve the target chamber pressure (e.g., 5 mTorr).[\[1\]](#)
  - Pre-sputtering: Sputter the tellurium target with the shutter closed for 10-15 minutes to clean the target surface and allow the plasma to stabilize.[\[7\]](#)
  - Apply RF power to the Te target (e.g., start with 150 W).[\[1\]](#)
  - Open the shutter to begin film deposition on the substrates.
  - Maintain substrate at room temperature, unless a heated process is desired. Ensure substrate rotation for uniform deposition.[\[6\]](#)
  - Close the shutter and turn off the RF power upon reaching the desired film thickness.
- Cool-Down and Venting:
  - Allow the system to cool before venting the chamber with an inert gas like nitrogen.
  - Remove the coated substrates for characterization.

## Protocol 2: Stoichiometry Characterization by XPS

This protocol describes the procedure for analyzing the composition of sputtered  $\text{TeO}_x$  films.

- Sample Preparation:
  - Immediately transfer the coated substrate into the XPS system's load-lock chamber to minimize surface contamination from atmospheric exposure.[\[2\]](#)
- Surface Cleaning (Optional but Recommended):
  - The film surface is often contaminated with adventitious carbon and may have a thin, non-representative oxide or hydroxide layer.
  - Use a low-energy Argon ion beam to gently sputter away the top few nanometers of the film.[\[2\]](#) A typical condition might be rastering over an 8x6 mm area to achieve a sputter rate of ~6 nm/min.[\[2\]](#) This reveals the bulk composition of the film.
- Data Acquisition:
  - Acquire a survey scan to identify all elements present on the surface.
  - Acquire high-resolution scans of the Te 3d and O 1s core level regions. The Te 3d region is crucial as it shows distinct peaks for metallic  $\text{Te}^0$  (around 572-573 eV for  $3d_{5/2}$ ) and oxidized  $\text{Te}^{4+}$  (around 575-576 eV for  $3d_{5/2}$ ).[\[4\]](#)
- Data Analysis:
  - Perform peak fitting on the high-resolution Te 3d spectrum to deconvolute the  $\text{Te}^0$  and  $\text{Te}^{4+}$  components.
  - Calculate the relative concentrations of tellurium and oxygen using the integrated peak areas and the appropriate atomic sensitivity factors (ASFs) provided by the XPS instrument software.
  - The O/Te atomic ratio determines the value of x in  $\text{TeO}_x$ . A ratio near 2.0 indicates a stoichiometric film.

## Visualizations



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Caption: Relationship between sputtering parameters and film stoichiometry.



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Caption: Experimental workflow for XPS characterization of TeO<sub>x</sub> films.

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